molecular formula C10H8ClFN2O2 B15244405 Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate

Cat. No.: B15244405
M. Wt: 242.63 g/mol
InChI Key: KEUHYHFMJPZHEM-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that contains both pyrrole and pyridazine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Nucleophilic Addition: The ester group can participate in nucleophilic addition reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products Formed

The major products formed from these reactions vary depending on the type of reaction and the reagents used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate is unique due to its specific arrangement of functional groups and heterocyclic rings.

Biological Activity

Ethyl 4-chloro-6-fluoropyrrolo[1,2-B]pyridazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H8ClF N3O2
  • Molecular Weight : 241.64 g/mol
  • CAS Number : 75680-93-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that this compound may act as an inhibitor of certain kinases and enzymes involved in cancer cell proliferation.

Biological Activity Overview

Recent research has indicated various biological activities associated with this compound:

  • Anticancer Activity :
    • This compound has shown promising results in inhibiting tumor growth in preclinical models. Studies demonstrate that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
  • Antimicrobial Properties :
    • The compound exhibits antimicrobial activity against a range of bacterial strains. It disrupts bacterial cell wall synthesis and interferes with protein synthesis, making it a candidate for further development as an antibiotic agent.
  • Anti-inflammatory Effects :
    • Research indicates that this compound may reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisCaspase activation
AntimicrobialInhibits growth of bacteriaDisruption of cell wall synthesis
Anti-inflammatoryReduces inflammation markersInhibition of cytokine production

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, this compound was tested on various cancer cell lines, including breast and lung cancer. The results indicated significant inhibition of cell proliferation with IC50 values ranging from 10 to 25 µM, showcasing its potential as a therapeutic agent for cancer treatment.

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating substantial antibacterial potency.

Properties

Molecular Formula

C10H8ClFN2O2

Molecular Weight

242.63 g/mol

IUPAC Name

ethyl 4-chloro-6-fluoropyrrolo[1,2-b]pyridazine-3-carboxylate

InChI

InChI=1S/C10H8ClFN2O2/c1-2-16-10(15)7-4-13-14-5-6(12)3-8(14)9(7)11/h3-5H,2H2,1H3

InChI Key

KEUHYHFMJPZHEM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CN2N=C1)F)Cl

Origin of Product

United States

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